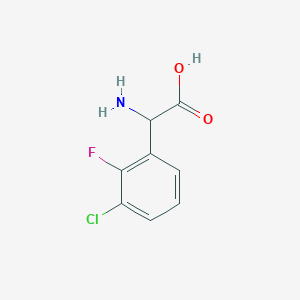

3-Chloro-2-fluoro-DL-phenylglycine

Description

Overview of the Phenylglycine Scaffold in Chemical and Biological Research

The phenylglycine scaffold is a non-proteinogenic alpha-amino acid, meaning it is not one of the 20 common amino acids found in proteins. wikipedia.orgnih.gov Its structure consists of a phenyl group and an amino group attached to the same carbon atom. wikipedia.org This unique structure makes it a valuable building block in the synthesis of various biologically active molecules, including peptide natural products like glycopeptide antibiotics. nih.govrsc.org Phenylglycine and its derivatives have been investigated for their potential as anticonvulsants and as components of pharmaceuticals like the antitumor compound Taxol and various antibiotics. nih.govmdpi.com The synthesis of phenylglycine can be achieved through methods like the Strecker synthesis from benzaldehyde (B42025) or the reductive amination of phenylglyoxylic acid. wikipedia.org

Significance of Halogenation in Amino Acid Derivatives

Halogenation, the process of incorporating halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a widely used strategy in medicinal chemistry. nih.govtutorchase.com The addition of halogens can significantly alter a compound's physical and chemical properties. iloencyclopaedia.org For instance, halogenation can increase a compound's lipophilicity, which is its ability to dissolve in fats and lipids. tutorchase.commdpi.com This enhanced lipophilicity can improve a drug's absorption, distribution, metabolism, and excretion within the body. tutorchase.com

Furthermore, halogens can enhance the binding affinity of a drug to its target receptor or enzyme by forming strong and stable bonds, including halogen bonds. nih.govtutorchase.com This can lead to increased potency and efficacy. tutorchase.com Halogenation can also improve the metabolic stability of a drug, making it less susceptible to degradation and thereby increasing its duration of action. tutorchase.com The strategic placement of halogens can lead to the development of more effective therapeutic agents. nih.gov

Rationale for Investigating 3-Chloro-2-fluoro-DL-phenylglycine and Analogues

The investigation into this compound and its analogues is driven by the potential synergistic effects of combining the phenylglycine scaffold with dual halogenation. The presence of both chlorine and fluorine atoms on the phenyl ring is expected to modulate the electronic and steric properties of the molecule, potentially leading to unique biological activities. nih.gov Research into halogenated phenylglycine derivatives has revealed genotoxic activity in certain compounds, highlighting the profound impact of halogen substituents on biological systems. nih.gov The study of analogues, such as those with different halogen substitutions or positional isomers, allows for a systematic exploration of structure-activity relationships. This can provide valuable insights into how specific structural modifications influence the compound's interactions with biological targets.

Interactive Data Table: Properties of Phenylglycine and Halogenated Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Phenylglycine | C₈H₉NO₂ | 151.165 | Non-proteinogenic amino acid, precursor to dyes. wikipedia.orgwikipedia.org |

| This compound | C₈H₇ClFNO₂ | 203.60 | Dual halogenation with chlorine and fluorine. |

| 2-Fluoro-DL-phenylglycine | C₈H₈FNO₂ | 169.15 | Single fluorine substitution. sigmaaldrich.com |

| 3-Fluoro-DL-phenylglycine | C₈H₈FNO₂ | 169.15 | Single fluorine substitution at a different position. clearsynth.com |

| 4-Chloro-3-fluoro-DL-phenylglycine | C₈H₇ClFNO₂ | 203.6 | Isomer of the primary compound of interest. synquestlabs.com |

| 2-Chlorophenylglycine | C₈H₈ClNO₂ | 185.61 | Intermediate in the synthesis of the drug clopidogrel. google.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-chloro-2-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVKCKDAFNYYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiral Resolution and Enantioseparation of Halogenated Dl Phenylglycines

Chromatographic Techniques for Optical Resolution

High-Performance Liquid Chromatography (HPLC) is a primary method for the analytical and preparative separation of enantiomers. The key to this technique is the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase, which interacts differently with each enantiomer, leading to their separation.

Chiral crown ethers are powerful selectors for the enantioseparation of compounds containing primary amino groups, such as amino acids and their derivatives. google.com These macrocyclic polyethers are immobilized onto a support material, typically silica (B1680970) gel, to create a CSP. rcsb.org The most common type is based on (18-crown-6)-tetracarboxylic acid (18-C-6-TA).

The mechanism of chiral recognition relies on the formation of a complex between the protonated primary amino group (R-NH3+) of the analyte and the cavity of the crown ether. This primary interaction is essential for chiral recognition. Additional interactions, such as hydrogen bonding between the other functional groups of the analyte and the chiral barriers (functional groups attached to the crown ether), lead to the formation of diastereomeric complexes with different stabilities, allowing for separation. For phenylglycine enantiomers, a three-point binding model has been predicted for the more retained R-enantiomer, while a two-point model is suggested for the S-enantiomer.

Studies on the phenylglycine family have demonstrated that these CSPs can achieve large separation factors. The R-enantiomer is typically observed to elute before the S-enantiomer in many cases. Commercially available columns, such as ChiroSil®, are available with either the (+) or (-) form of the crown ether selector, which allows for the inversion of the elution order—a useful feature for preparative separations. google.com

Macrocyclic glycopeptides, such as vancomycin (B549263) and teicoplanin, serve as highly versatile chiral selectors for a broad range of compounds, including underivatized amino acids. These complex molecules possess multiple stereogenic centers and various functional groups (peptide backbone, carbohydrate moieties, ionic groups), enabling a wide array of potential interactions, including hydrogen bonding, dipole-dipole, π-π, ionic, and steric interactions. This multi-modal interaction capability makes them suitable for separating polar and ionic compounds like aromatic amino acids.

Glycopeptide-based CSPs, such as the teicoplanin-based Astec CHIROBIOTIC T, have been successfully used to resolve the enantiomers of many underivatized amino acids. However, their effectiveness can vary depending on the specific analyte. For instance, a study using vancomycin as a chiral mobile phase additive (CMPA) achieved good separation for tryptophan and tyrosine enantiomers but reported poor chiral resolution for phenylglycine. This highlights that while glycopeptide selectors are powerful, their application to specific compounds like 3-Chloro-2-fluoro-DL-phenylglycine requires careful method development.

Molecular Simulation Studies of Chiral Discrimination Mechanisms

To complement experimental findings, molecular simulation studies provide profound insights into the mechanisms of chiral recognition at the atomic level. These computational approaches can model the transient interactions between the enantiomers and the chiral selector, helping to explain observed chromatographic behavior and guide the development of new separation methods.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., an enantiomer) when bound to another (the receptor, e.g., a chiral selector). By calculating the binding energy for each enantiomer-selector complex, researchers can correlate these theoretical affinities with experimentally observed chromatographic data, such as elution order.

For example, molecular docking analysis was used to investigate the lack of separation for phenylglycine with a vancomycin selector, and the results were in good agreement with experimental findings. In another study involving a crown ether selector, computational analysis was extended to aggregates of phenylglycine enantiomers, and the results correlated well with the chromatographic elution order. These studies can reveal the specific interactions, such as hydrogen bonds and electrostatic forces, that contribute to chiral discrimination and enhance the understanding of how selectors differentiate between enantiomers.

Bionanoporous materials represent an emerging area for separation science. In theory, the highly ordered and uniform pore structures of protein crystals, such as those of the enzyme thermolysin, could be exploited for enantioselective separations. While thermolysin is known to bind specific inhibitor molecules in a stereoselective manner, based on available scientific literature, the use of thermolysin crystals as a bionanoporous stationary phase for the chromatographic enantioseparation of racemic phenylglycines has not been extensively reported.

Parameters Influencing Chromatographic Resolution Efficacy (e.g., mobile phase additives, temperature, pH)

The success of a chiral separation is highly dependent on the optimization of various chromatographic parameters. The mobile phase composition, in particular, plays a critical role in controlling the retention and selectivity of the separation.

pH : For ionizable compounds like phenylglycines, the mobile phase pH is one of the most powerful tools for optimizing resolution. The pH determines the ionization state of both the analyte (the amino and carboxylic acid groups) and the chiral selector (if it has ionizable groups). For separations on crown ether columns, complexation requires a low pH (typically below 2) to ensure the primary amine of the analyte is fully protonated. For glycopeptide phases, pH adjustments can modify hydrogen bonding and ionic interactions, thereby altering selectivity.

Mobile Phase Additives : The type and concentration of the organic modifier (e.g., methanol, acetonitrile) and other additives (e.g., acids, bases) significantly influence separation. rcsb.org In some systems using teicoplanin-based CSPs, a "U-shaped" retention profile is observed where retention first decreases and then increases as the concentration of the organic modifier is raised. The addition of acidic or basic modifiers is often necessary to control the pH and the ionization states of the analyte and selector.

Temperature : Column temperature affects the kinetics and thermodynamics of the interactions between the enantiomers and the CSP. rcsb.org Lowering the column temperature often leads to increased retention and improved enantiomeric separation, although it may also increase analysis time and back pressure. Thermodynamic analysis, through van 't Hoff plots, can reveal whether the separation is driven by enthalpy or entropy.

Interactive Data Table: Chromatographic Parameters

Below is a representative table summarizing typical parameters and results for the separation of phenylglycine enantiomers on a chiral crown ether column, based on findings reported in the literature.

Click to view interactive table

| Parameter | Condition/Value | Effect on Separation |

|---|---|---|

| Chiral Stationary Phase | Crown Ether (e.g., 18-C-6-TA) on Silica | Provides the chiral environment for discrimination. |

| Mobile Phase | Perchloric acid solution | Maintains low pH for complexation. |

| pH | ≤ 2.0 | Critical for enantioselectivity; enables complex formation between the crown ether and the protonated amine. |

| Temperature | Ambient to Sub-ambient | Lowering temperature generally increases retention and resolution. |

| Analyte | α-Phenylglycine | The model compound being separated. |

| Capacity Factor (k') | Varies with conditions | A measure of the retention of an analyte. |

| Selectivity Factor (α) | > 1.0 | The ratio of capacity factors for the two enantiomers; a value greater than 1 indicates separation. |

| Resolution (Rs) | > 1.5 for baseline separation | Quantifies the degree of separation between two peaks. |

Mechanistic Investigations in Halogenated Phenylglycine Chemistry

Elucidation of Reaction Mechanisms in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds in halogenated phenylglycines is a powerful strategy for molecular diversification. Palladium-catalyzed processes are particularly prominent in this area. The generally accepted mechanism for ortho-C-H functionalization, which can be extrapolated to 3-Chloro-2-fluoro-DL-phenylglycine, involves a series of steps mediated by the palladium catalyst.

The reaction is thought to initiate with the coordination of the amino acid to the palladium center, often assisted by a directing group, to form a palladacycle. This is followed by the key C-H activation step. The presence of both a chloro and a fluoro substituent on the phenyl ring of this compound significantly influences the electronic properties of the aromatic ring, thereby affecting the rate and regioselectivity of the C-H activation. The electron-withdrawing nature of both halogens can render the aromatic C-H bonds more acidic and potentially more susceptible to certain C-H activation pathways.

Subsequent steps in the catalytic cycle typically involve the introduction of a new functional group via reactions such as reductive elimination or oxidative addition, followed by regeneration of the active catalyst. The specific pathway and the efficiency of each step are highly dependent on the reaction conditions, including the choice of catalyst, ligand, and solvent.

Table 1: Key Mechanistic Steps in Palladium-Catalyzed C-H Functionalization of Halogenated Phenylglycines

| Step | Description | Influence of 3-Chloro-2-fluoro Substituents |

| Coordination | The phenylglycine derivative coordinates to the palladium catalyst. | The electron-withdrawing substituents can modulate the electron density on the coordinating atoms, affecting the stability of the initial complex. |

| C-H Activation | The palladium catalyst cleaves a C-H bond on the phenyl ring. | The inductive and resonance effects of the chloro and fluoro groups alter the electron density of the aromatic ring, influencing the regioselectivity and energetics of C-H bond cleavage. |

| Functionalization | A new bond is formed at the activated C-H position. | The electronic nature of the palladacycle intermediate, influenced by the halogen substituents, affects its reactivity towards the coupling partner. |

| Catalyst Regeneration | The active palladium catalyst is regenerated to complete the catalytic cycle. | The overall stability and turnover frequency of the catalyst can be affected by the interaction with the halogenated substrate and product. |

Analysis of Racemization Processes in Phenylglycine Derivatives

The stereochemical integrity of the alpha-carbon is a critical consideration in the chemistry of phenylglycine derivatives. Racemization, the process by which an enantiomerically pure or enriched compound is converted into a racemic mixture, can be a significant side reaction, particularly under basic conditions.

The primary mechanism for the racemization of phenylglycine derivatives involves the deprotonation of the alpha-hydrogen, leading to the formation of a planar enolate intermediate. libretexts.org This process is often base-catalyzed or base-promoted. libretexts.org The acidity of the alpha-hydrogen is a key factor determining the ease of deprotonation. The adjacent phenyl group stabilizes the resulting carbanion through resonance, making the alpha-hydrogen significantly more acidic than in aliphatic amino acids.

Once the planar enolate is formed, the stereochemical information at the alpha-carbon is lost. Subsequent reprotonation of the enolate can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers.

The rate of racemization is highly sensitive to the nature of the substituents on the phenyl ring. Electron-withdrawing groups are generally expected to increase the rate of racemization by further acidifying the alpha-hydrogen, thereby facilitating deprotonation.

In the case of this compound, both the chlorine and fluorine atoms are electron-withdrawing through their inductive effects. The fluorine atom at the ortho position is a particularly strong inductive electron-withdrawing group. This combined electronic pull is anticipated to significantly increase the acidity of the alpha-hydrogen compared to unsubstituted phenylglycine, making the compound more prone to racemization under basic conditions. Research on phenylglycine-containing peptides has shown that the base-catalyzed coupling step is critical for racemization. researchgate.net The increased acidity of the benzylic alpha-proton in phenylglycine derivatives makes them susceptible to epimerization. researchgate.net

Table 2: Predicted Influence of Substituents on the Rate of Racemization of Phenylglycine Derivatives

| Substituent | Position | Electronic Effect | Predicted Effect on Alpha-Hydrogen Acidity | Predicted Effect on Racemization Rate |

| None | - | Neutral | Baseline | Baseline |

| 3-Chloro | meta | Inductive: -I, Resonance: +R (weak) | Increased | Increased |

| 2-Fluoro | ortho | Inductive: -I, Resonance: +R (weak) | Significantly Increased | Significantly Increased |

| 3-Chloro, 2-Fluoro | meta, ortho | Strong Inductive: -I | Highly Increased | Highly Increased |

It is important to note that while inductive effects are dominant, the resonance effects of halogens, although weaker, can also play a role. Furthermore, steric factors can influence the approach of the base to the alpha-hydrogen.

Catalytic Pathways in Derivatization Reactions

The derivatization of this compound can be achieved through various catalytic pathways to introduce new functional groups at different positions of the molecule. These reactions are essential for creating analogues with modified properties.

Catalytic reactions can target the carboxylic acid group, the amino group, or the aromatic ring. For instance, esterification or amidation reactions are common for modifying the carboxyl group. The amino group can be acylated, alkylated, or used as a directing group in C-H functionalization reactions.

The catalytic derivatization of the aromatic ring is particularly interesting. As discussed in the context of C-H functionalization, palladium catalysis can be employed for the introduction of various substituents. nih.gov The inherent reactivity of the C-H bonds, as modulated by the existing chloro and fluoro substituents, will dictate the regiochemical outcome of these reactions. Other transition metal catalysts can also be utilized for different types of transformations, such as cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The choice of catalyst and reaction conditions is paramount to achieving the desired regioselectivity and yield of the derivatized product.

Spectroscopic and Computational Characterization of Halogenated Phenylglycine Systems

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of 3-Chloro-2-fluoro-DL-phenylglycine is confirmed through a combination of sophisticated spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in determining the substitution pattern on the phenyl ring. For this compound, the proton NMR spectrum would exhibit distinct signals for the three aromatic protons and the alpha-proton of the glycine (B1666218) backbone. The coupling patterns and chemical shifts of the aromatic protons are crucial for confirming the 2-fluoro and 3-chloro substitution. Similarly, the ¹³C NMR spectrum would show eight distinct carbon signals, with the positions of the carbons bearing the halogen atoms being significantly influenced by their electronegativity.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₇ClFNO₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass (203.0150 g/mol ), confirming its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenylglycine chromophore is expected to exhibit characteristic absorption bands in the UV region. The presence of halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, providing further evidence of their influence on the electronic structure. Preliminary assays using UV-Vis spectroscopy can also be utilized to measure IC₅₀ values in enzyme kinetic studies.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Observation |

| ¹H NMR | Chemical Shift (δ) | Signals for 3 aromatic protons, 1 α-proton, NH₂, and COOH protons. |

| ¹³C NMR | Chemical Shift (δ) | 8 distinct signals corresponding to the carbon skeleton. |

| Mass Spec. | Molecular Ion (M+) | m/z ≈ 203.6 (reflecting isotopic distribution) |

| UV-Vis | λmax | Absorption maxima characteristic of a substituted benzene (B151609) ring. |

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of halogenated phenylglycines. These computational methods provide a deeper understanding of the molecule's geometry, stability, and reactivity.

DFT calculations can be used to optimize the molecular structure of this compound, predicting bond lengths, bond angles, and dihedral angles. These theoretical structures can then be compared with experimental data obtained from techniques like X-ray crystallography.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict how the molecule might interact with biological macromolecules, such as enzymes or receptors.

Molecular docking simulations place the this compound molecule into the binding site of a target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, allowing for the prediction of the most favorable binding mode. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the target's active site. For instance, in silico docking using software like AutoDock Vina can be used to map these interactions.

Academic Applications and Utility in Chemical Biology Research

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Non-proteinogenic amino acids, including halogenated phenylglycines, are crucial building blocks in the synthesis of complex molecules and novel pharmaceutical agents. The presence of both chloro and fluoro substituents on the phenyl ring of 3-Chloro-2-fluoro-DL-phenylglycine offers a unique combination of electronic and lipophilic characteristics. These attributes can be exploited in the design of peptides and other macromolecules with tailored properties.

In theory, this compound could serve as a valuable synthon for introducing a precisely halogenated phenyl moiety into a larger molecular scaffold. The chlorine and fluorine atoms can influence intramolecular and intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for molecular recognition and binding affinity. The specific substitution pattern may also impart resistance to metabolic degradation, a desirable feature in drug design.

Table 1: Potential Applications of this compound as a Synthetic Intermediate

| Potential Application | Rationale |

| Peptide Synthesis | Incorporation into peptide chains to modify structure, stability, and biological activity. |

| Medicinal Chemistry | Use as a fragment in the design of small molecule drugs to enhance binding affinity and metabolic stability. |

| Materials Science | Integration into polymers or other materials to confer specific physical or chemical properties. |

Mutasynthesis for Derivatization of Natural Products with Halogenated Phenylglycine Residues

Mutasynthesis is a powerful technique that combines microbial fermentation with synthetic chemistry to generate novel analogs of natural products. This process involves feeding a precursor molecule to a mutant microorganism that is blocked in the biosynthesis of the natural product's original building block. The microorganism then incorporates the synthetic precursor into the final product.

While there are no documented instances of this compound being used in mutasynthesis, studies with other halogenated phenylglycines have successfully produced novel antibiotics. For example, feeding halogenated phenylglycine derivatives to engineered strains of Streptomyces has led to the creation of new pristinamycin (B1678112) and vancomycin (B549263) analogs with altered biological activities. It is plausible that this compound could be similarly utilized to generate novel bioactive compounds.

Investigation of Molecular Interactions with Defined Biological Targets and Receptor Mechanisms

The unique electronic signature of the 3-chloro-2-fluoro substitution pattern could make this amino acid a valuable tool for probing molecular interactions. The introduction of these halogens can alter the charge distribution on the aromatic ring, influencing its ability to engage in pi-stacking, hydrophobic, and electrostatic interactions with biological targets such as enzymes and receptors.

Researchers could incorporate this compound into known ligands to study the impact of this specific halogenation pattern on binding affinity and selectivity. Such studies are fundamental to understanding structure-activity relationships (SAR) and for the rational design of more potent and specific therapeutic agents. However, at present, no such investigations involving this specific compound have been reported.

Design of Probes for Mechanistic Enzymatic Studies and Biological Pathway Elucidation

The development of chemical probes is essential for dissecting complex biological pathways and understanding enzyme mechanisms. The strategic placement of halogen atoms can be used to create probes with unique properties. For instance, fluorinated amino acids are often used in nuclear magnetic resonance (NMR) spectroscopy studies due to the sensitivity of the 19F nucleus to its local environment.

A molecule containing the 3-chloro-2-fluoro-phenylglycine moiety could potentially be developed into a probe to study enzyme active sites or to trace the metabolic fate of a particular compound. The distinct spectroscopic signature of the fluoro group could provide valuable insights into the molecular environment within a biological system. Nevertheless, the synthesis and application of such probes derived from this compound have yet to be described in the scientific literature.

Future Perspectives in Halogenated Phenylglycine Research

Development of Novel Synthetic Routes for Diverse Halogenation Patterns

The precise installation of multiple and different halogen atoms onto the phenylglycine core remains a significant synthetic challenge. Future research will undoubtedly focus on the development of more efficient and regioselective synthetic methodologies. Traditional methods often involve multi-step sequences with harsh reaction conditions. mdpi.com A key area of advancement will be the use of modern catalytic systems, including transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, to introduce chlorine and fluorine atoms with high precision.

For a compound like 3-Chloro-2-fluoro-DL-phenylglycine, future synthetic strategies will likely move beyond classical electrophilic aromatic substitution, which can suffer from poor regioselectivity, towards more directed approaches. This could involve the use of pre-functionalized starting materials where the halogen atoms are introduced early in the synthetic sequence or the application of directing groups to control the position of halogenation on the aromatic ring. The development of one-pot procedures that allow for the sequential and controlled introduction of different halogens would be a particularly valuable contribution to the field.

Advancements in Enantioselective Synthesis and Chiral Resolution Techniques

Given that the biological activity of chiral molecules often resides in a single enantiomer, the development of efficient methods for obtaining enantiomerically pure halogenated phenylglycines is of paramount importance. For this compound, which is a racemic mixture, future research will be directed towards two main avenues: asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to produce the desired enantiomer directly. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or enzymatic transformations. The development of novel chiral phase-transfer catalysts and transition-metal complexes tailored for the synthesis of halogenated amino acids holds significant promise.

Chiral resolution, the separation of enantiomers from a racemic mixture, remains a widely used technique. pharmtech.comwikipedia.org Future advancements in this area will likely involve the development of more efficient and scalable methods. High-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful tool, and the design of new stationary phases with enhanced selectivity for halogenated phenylglycines will be a key research focus. nih.gov Furthermore, enzymatic resolution, which utilizes the stereoselectivity of enzymes to differentiate between enantiomers, offers a green and efficient alternative to classical chemical methods. mdpi.com

Below is a table summarizing common chiral resolution techniques that could be applied to this compound:

| Technique | Description | Potential Resolving Agents/Selectors |

| Diastereomeric Salt Crystallization | The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. wikipedia.org | Tartaric acid derivatives, chiral amines (e.g., brucine, 1-phenylethylamine). wikipedia.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | The enantiomers are separated on a column containing a chiral stationary phase. | Polysaccharide-based chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). |

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer from the product. mdpi.com | Lipases, proteases, or acylases. |

| Capillary Electrophoresis (CE) | Enantiomers are separated in a capillary based on their differential migration in the presence of a chiral selector in the background electrolyte. rsc.org | Cyclodextrins, chiral crown ethers, or macrocyclic antibiotics. rsc.org |

Application in Probing New Biological Mechanisms and Pathways

The unique electronic properties conferred by halogen atoms make halogenated phenylglycines valuable tools for probing biological systems. The introduction of chlorine and fluorine atoms, as in this compound, can alter the molecule's interaction with protein binding sites, influencing its biological activity. eurochlor.org

Future research will likely explore the potential of this compound and related compounds as probes for various biological targets. For instance, some halogenated amino acids have shown antimicrobial activity. nih.govnih.gov It is conceivable that this compound could be investigated for its potential to inhibit bacterial growth by interfering with essential metabolic pathways.

Furthermore, halogenated phenylglycine derivatives can be designed as antagonists for specific receptors. For example, substituted phenylglycines have been synthesized and evaluated as antagonists for metabotropic glutamate (B1630785) receptors. The specific halogenation pattern of this compound could be exploited to achieve selectivity for a particular receptor subtype.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For halogenated phenylglycines, computational methods can provide valuable insights into their structure, properties, and interactions with biological molecules, thereby guiding experimental efforts.

Future research on this compound will undoubtedly leverage advanced computational techniques. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. Molecular dynamics (MD) simulations can provide a detailed understanding of the conformational dynamics of the molecule and its interactions with biological targets, such as enzymes or receptors. mdpi.com

These computational approaches can be used to:

Predict Reactivity and Guide Synthesis: By modeling reaction pathways and transition states, computational chemistry can help in designing more efficient synthetic routes to this compound and its analogs.

Elucidate Structure-Activity Relationships (SAR): Computational docking and free energy calculations can be used to predict the binding affinity of the enantiomers of this compound to various biological targets, helping to rationalize and predict their biological activity.

Design Novel Compounds with Improved Properties: In silico screening of virtual libraries of halogenated phenylglycines can accelerate the discovery of new compounds with enhanced therapeutic potential.

The table below illustrates how computational methods can be applied in the study of halogenated phenylglycines:

| Computational Method | Application in Halogenated Phenylglycine Research |

| Quantum Mechanics (e.g., DFT) | Prediction of molecular geometry, electronic properties (e.g., electrostatic potential), and spectroscopic data. |

| Molecular Docking | Prediction of the binding mode and affinity of the molecule to a biological target. nih.gov |

| Molecular Dynamics (MD) Simulations | Investigation of the conformational flexibility of the molecule and the dynamics of its interaction with a receptor or in a solvent. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate the chemical structure of a series of compounds with their biological activity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.